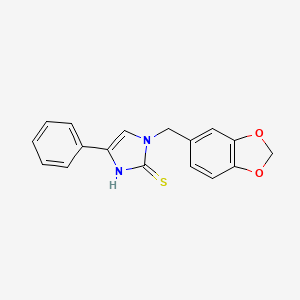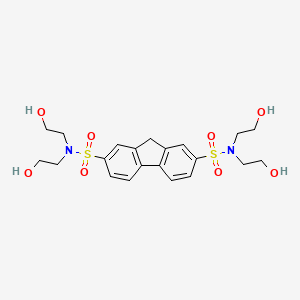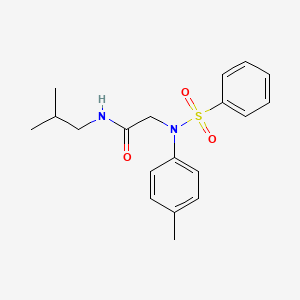![molecular formula C23H21N3O3 B3859363 [3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B3859363.png)
[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate
Vue d'ensemble
Description
[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate group attached to a phenyl ring, which is further connected to a hydrazinylidene moiety. The presence of the methylanilino group adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methylaniline with acetic anhydride to form N-(4-methylphenyl)acetamide. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. The final step involves the condensation of the hydrazide with 3-formylbenzoic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate: can be compared with similar compounds such as:
Dichloroanilines: These compounds also contain an aniline ring but with chlorine substitutions, leading to different chemical properties and applications.
Methyl 4-aminobenzoate: Another compound with a benzoate group, but with different substituents, resulting in distinct reactivity and uses.
The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties.
Propriétés
IUPAC Name |
[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-17-10-12-20(13-11-17)24-16-22(27)26-25-15-18-6-5-9-21(14-18)29-23(28)19-7-3-2-4-8-19/h2-15,24H,16H2,1H3,(H,26,27)/b25-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUADRVGSISYCBL-MYYYXRDXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(1H-indol-1-yl)-1-methylethyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3859281.png)
![4-fluoro-N-{3-[(3-isopropoxypropyl)amino]-3-oxopropyl}benzamide](/img/structure/B3859285.png)
![2-({1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B3859290.png)

![2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3859303.png)

![[3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B3859324.png)
![1-(1,1-dioxothiolan-3-yl)-3-[(E)-(3-phenoxyphenyl)methylideneamino]thiourea](/img/structure/B3859326.png)

![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B3859347.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B3859361.png)
![[3-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3859371.png)
![N-(4-chloro-2-methylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B3859378.png)

